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Glycinamide ribonucleotide - 10074-18-7

Glycinamide ribonucleotide

Catalog Number: EVT-288558
CAS Number: 10074-18-7
Molecular Formula: C7H15N2O8P
Molecular Weight: 286.18 g/mol
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Product Introduction

Description
Glycineamideribotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycineamideribotide is a metabolite found in or produced by Saccharomyces cerevisiae.
Source

Glycinamide ribonucleotide can be derived from glycine and phosphoribosylamine through enzymatic processes. The primary enzyme involved in its synthesis is glycinamide ribonucleotide synthetase, which catalyzes the formation of glycinamide ribonucleotide from these substrates, utilizing adenosine triphosphate as an energy source .

Classification

Glycinamide ribonucleotide is classified under purine nucleotides. It serves as a precursor to other important nucleotides, including adenosine and guanosine triphosphates, which are vital for numerous biological processes, including energy transfer and signaling.

Synthesis Analysis

Methods

Molecular Structure Analysis

The molecular structure of glycinamide ribonucleotide consists of a ribose sugar moiety linked to a glycinamide group.

Structure Data

  • Molecular Formula: C₇H₁₄N₄O₅P
  • Molecular Weight: Approximately 249.18 g/mol
  • Stereochemistry: The β-anomer exhibits specific stereochemical properties that influence its reactivity and interaction with enzymes involved in purine metabolism .
Chemical Reactions Analysis

Glycinamide ribonucleotide undergoes several key reactions in metabolic pathways, particularly in purine biosynthesis.

Reactions

  1. Transformylation: Glycinamide ribonucleotide transformylase catalyzes the conversion of glycinamide ribonucleotide to N-formylglycinamide ribonucleotide using 10-formyltetrahydrofolate as a cofactor .
  2. Substrate Interactions: The enzyme's active site facilitates the binding and transformation of substrates, playing a critical role in nucleotide metabolism.

Technical Details

The catalytic mechanisms involve intricate interactions between the enzyme and substrate, often requiring metal ions such as magnesium for optimal activity .

Mechanism of Action

The mechanism by which glycinamide ribonucleotide functions is primarily through its role as an intermediate in purine nucleotide biosynthesis.

Process Data

  1. Enzymatic Action: Glycinamide ribonucleotide is synthesized from glycine and phosphoribosylamine via ATP-dependent reactions.
  2. Subsequent Transformations: Following its formation, glycinamide ribonucleotide undergoes several transformations facilitated by trifunctional enzymes like glycinamide ribonucleotide transformylase .
Physical and Chemical Properties Analysis

Glycinamide ribonucleotide exhibits several physical and chemical properties relevant to its function in biological systems.

Physical Properties

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Reacts readily with electrophiles due to the presence of amine groups.
  • pKa Values: Specific pKa values can influence its ionization state under physiological conditions, affecting its interaction with enzymes .
Applications

Glycinamide ribonucleotide has significant scientific applications, particularly in research related to cancer treatment and metabolic disorders.

Scientific Uses

  1. Cancer Research: As an intermediate in purine synthesis, it serves as a target for drugs aimed at inhibiting cell proliferation in malignant cells .
  2. Metabolic Studies: Its role in nucleotide metabolism makes it a subject of interest for studies on metabolic pathways and their regulation.
Biochemical Context of Glycinamide Ribonucleotide in Purine Biosynthesis

Role of GAR in the De Novo Purine Biosynthetic Pathway

Glycinamide ribonucleotide (GAR, C₇H₁₅N₂O₈P) is the first bona fide purine ring-building intermediate in the de novo purine biosynthetic pathway. This pathway synthesizes purine nucleotides—essential precursors of DNA, RNA, ATP, and cofactors—from simpler precursors in an energy-intensive process requiring 4–7 ATP equivalents per nucleotide [4] [7]. GAR forms in the pathway’s second step when phosphoribosylamine (PRA) reacts with glycine in an ATP-dependent amidation catalyzed by GAR synthetase (EC 6.3.4.13):

PRA + Glycine + ATP → GAR + ADP + Pi [3]

Structurally, GAR consists of a glycinamide moiety linked via an amide bond to the anomeric carbon of 5-phosphoribosyl, adopting a β-ribofuranosyl configuration critical for enzymatic recognition [2] [6]. Its formation represents the initial carbon-nitrogen bond formation in purine ring assembly, positioning it as a key metabolic checkpoint.

Table 1: Key Intermediates in Early De Novo Purine Biosynthesis

IntermediateEnzymeReaction TypeRole
Phosphoribosylamine (PRA)Glutamine-PRPP amidotransferaseAmidationFirst committed intermediate
Glycinamide ribonucleotide (GAR)GAR synthetaseATP-dependent ligationFirst purine ring-building intermediate
Formylglycinamide ribonucleotide (FGAR)GAR transformylaseFormyl transferFormylated precursor for ring closure

Enzymatic Conversion of GAR to Formylglycinamide Ribonucleotide (FGAR)

The third step of purine biosynthesis involves formylation of GAR’s α-amino group to form FGAR, catalyzed by GAR transformylase (GART, EC 2.1.2.2). This reaction uses N10-formyltetrahydrofolate (N10-formyl-THF) as a one-carbon donor:

GAR + N10-formyl-THF → FGAR + Tetrahydrofolate [1] [3]

Human GART exhibits stringent substrate specificity, with mutagenesis studies confirming that conserved active-site residues (N106, H108, D144) are indispensable for catalysis. Conservative substitutions (e.g., N106Q) retain activity but alter enzyme kinetics, while non-conservative mutations abolish function without disrupting substrate binding [1] [5]. The reaction proceeds via a dissociative mechanism where formyl transfer occurs through a ternary enzyme-GAR-folate complex, as confirmed by crystallography of human GART [1] [5].

Table 2: Comparative Properties of Human and E. coli GART Enzymes

PropertyHuman GARTE. coli GART (PurN)
Molecular Mass23 kDa (monofunctional domain)23 kDa
Catalytic ResiduesN106, H108, D144N106, H108, D144
Km for GAR8.2 ± 0.9 μM22.4 ± 3.1 μM
Multifunctional ContextTrifunctional enzyme (GARS-GART-AIRS)Monofunctional
pH Optimum7.5–8.57.0–7.5

Integration of GAR Transformylase (GART) in Multifunctional Enzyme Complexes

In humans and other vertebrates, GART exists as the central catalytic domain of a trifunctional enzyme (GARS-GART-AIRS) encoded by the GART gene. This ~108 kDa polypeptide sequentially catalyzes three reactions:

  • GAR synthetase activity (step 2)
  • GAR transformylase activity (step 3)
  • AIR synthetase activity (step 5, converting FGAM to AIR) [3] [8]

The trifunctional organization enables substrate channeling—where intermediates are directly transferred between active sites without diffusing into bulk solution. This minimizes decomposition of reactive intermediates like FGAM and enhances catalytic efficiency by 15–20% compared to monofunctional systems [8]. Structural analyses reveal that the GART domain (residues 107–335) connects to GARS and AIRS via flexible linkers, forming a contiguous active-site trench [8].

In Drosophila melanogaster, the Gart gene exhibits circadian regulation and tissue-specific functions:

  • Gut-localized GART maintains feeding rhythms
  • Glial/fat body GART regulates energy homeostasis
  • CLOCK/CYCLE transcription factors directly control Gart expression via E-box elements [8]

Modular evolution studies show that human GART can functionally substitute E. coli domains despite low sequence identity (31%). Hybrid enzymes created via SCRATCHY combinatorial libraries retain activity when crossover sites align with structural modules (e.g., β5-strand containing N106/H108), supporting the "Lego-like" assembly hypothesis of protein evolution [5].

Table 3: Functional Domains in Trifunctional GART Complex

DomainEnzyme ActivityCatalytic ResiduesStructural Features
N-terminal (1–106)GAR synthetase (EC 6.3.4.13)ATP-binding motifRossmann fold
Central (107–335)GAR transformylase (EC 2.1.2.2)N106, H108, D144β/α-fold; folate-binding cleft
C-terminal (336–1018)AIR synthetase (EC 6.3.3.1)AIR synthase motifTIM barrel

Properties

CAS Number

10074-18-7

Product Name

Glycinamide ribonucleotide

IUPAC Name

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C7H15N2O8P

Molecular Weight

286.18 g/mol

InChI

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1

InChI Key

OBQMLSFOUZUIOB-SHUUEZRQSA-N

SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

Synonyms

5'-phosphoribosylglycineamide
glycineamide ribonucleotide
glycineamideribotide

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O

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